molecular formula C8H6F3NO3 B2407036 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid CAS No. 886372-43-6

4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B2407036
CAS No.: 886372-43-6
M. Wt: 221.135
InChI Key: MBQHBIGLVVHFDE-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H6F3NO3. It is a member of the pyridine carboxylic acids family and contains a trifluoroethoxy group attached to the pyridine ring.

Mechanism of Action

Target of Action

The primary targets of 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid are currently unknown

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the trifluoroethoxy group on the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 4-(Trifluoromethoxy)pyridine-2-carboxylic acid
  • 2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid

Comparison: 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and binding interactions, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-12-6(3-5)7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQHBIGLVVHFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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